2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propanoic acid
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Overview
Description
2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a tetrahydroquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propanoic acid typically involves the protection of the amine group on the tetrahydroquinoline ring with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or with mild heating.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar protection strategies but on a larger scale. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group efficiently and sustainably .
Chemical Reactions Analysis
Types of Reactions
2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydroquinoline derivatives.
Substitution: The Boc group can be substituted under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Major Products
The major products formed from these reactions include quinoline derivatives, tetrahydroquinoline derivatives, and free amines.
Scientific Research Applications
2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propanoic acid has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Medicine: Investigated for its role in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propanoic acid involves the protection of amine groups, which prevents unwanted side reactions during synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine .
Comparison with Similar Compounds
Similar Compounds
- 2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid
- (S)-2-[(tert-Butoxycarbonyl)amino]-3-aminopropionic acid
Uniqueness
2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propanoic acid is unique due to its tetrahydroquinoline ring, which provides additional stability and reactivity compared to other Boc-protected amino acids. This makes it particularly useful in the synthesis of complex molecules and in applications requiring selective protection and deprotection of amine groups.
Properties
Molecular Formula |
C17H23NO4 |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinolin-6-yl]propanoic acid |
InChI |
InChI=1S/C17H23NO4/c1-11(15(19)20)12-7-8-14-13(10-12)6-5-9-18(14)16(21)22-17(2,3)4/h7-8,10-11H,5-6,9H2,1-4H3,(H,19,20) |
InChI Key |
QCGDBCXFFGXAOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)N(CCC2)C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
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